3-Amino-1-(3-bromophenyl)propan-1-ol
Overview
Description
“3-Amino-1-(3-bromophenyl)propan-1-ol” is a compound with the molecular formula C9H12BrNO . It’s a derivative of aminopropanol, which is one of the simplest aminopropanols . This compound is used as a reagent in the synthesis of dimethylmorpholine substituted daphneolone derivatives with fungicidal properties .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of M1, ethylene glycol dimethyl ether, sodium borohydride, and aluminum trichloride . The reaction is carried out at room temperature and then heated to 50 °C for 2 hours. The reaction mixture is then poured into ice water for hydrolysis, adjusted to pH=2 with sulfuric acid, extracted with ethyl acetate, washed with 10% sodium bicarbonate until neutral, and the solvent is then evaporated .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2 . This indicates that the compound has a bromophenyl group attached to the first carbon of the propanol chain, and an amino group attached to the third carbon .Scientific Research Applications
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
3-Amino-1-(3-bromophenyl)propan-1-ol and similar compounds have been studied for their affinity to beta 1- and beta-2-adrenoceptors, which is crucial in the development of cardioselective beta-blockers. This research is significant for cardiovascular pharmacology, especially in the development of treatments for heart conditions that require selective targeting of these receptors (Rzeszotarski et al., 1979).
Potential Intravenous Anesthetics
Studies have been conducted on derivatives of this compound for potential use as intravenous anesthetics. These studies include the synthesis and biological examination of certain derivatives, highlighting the compound's relevance in anesthesia research (Stenlake et al., 1989).
Antimicrobial Agents
Research has been done on substituted phenyl azetidines derived from this compound for their potential antimicrobial properties. This includes the synthesis and characterization of various derivatives, emphasizing the compound's importance in the search for new antimicrobial agents (Doraswamy & Ramana, 2013).
Inhibition of Carbon Steel Corrosion
The compound has been studied for its role in synthesizing tertiary amines that inhibit carbon steel corrosion. This research is particularly relevant in the field of corrosion science and materials engineering, providing insights into protective measures against metal degradation (Gao et al., 2007).
Synthesis of Polyamines
This compound has been used in the synthesis of polyamines, particularly in drug and gene delivery applications. This synthesis method is significant for its potential in producing a broad range of polyamine products, contributing to advancements in biomedical research (Cassimjee et al., 2012).
Non-Toxic Poly(Ether Imine) Dendrimers
The compound has been utilized in the synthesis of poly(ether imine) dendrimers with a nitrogen core. These dendrimers, found to be non-toxic, are significant for biological studies, particularly in the field of nanotechnology and drug delivery systems (Krishna et al., 2005).
Safety and Hazards
Future Directions
“3-Amino-1-(3-bromophenyl)propan-1-ol” is a chiral molecule with a single stereocenter at the carbon atom, which makes it highly desirable for drug design and development. Its potential applications in the fields of medicinal chemistry, pharmaceuticals, and material sciences are being explored.
Relevant Papers There are several papers and technical documents related to “this compound” and similar compounds available at Sigma-Aldrich . These documents can provide more detailed information about the compound’s properties, synthesis, and potential applications.
Mechanism of Action
Target of Action
As a compound containing both an amino and a hydroxyl group, “3-Amino-1-(3-bromophenyl)propan-1-ol” belongs to the class of propanolamines . Propanolamines often interact with various receptors in the body, such as adrenergic receptors, which play a role in the sympathetic nervous system .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if it targets adrenergic receptors, it could either inhibit or stimulate the receptor, leading to various physiological effects .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For instance, if it acts on adrenergic receptors, it could affect cellular signaling pathways and lead to changes in cellular function .
Biochemical Analysis
Biochemical Properties
3-Amino-1-(3-bromophenyl)propan-1-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions due to the presence of the amino and hydroxyl groups .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in stress responses or metabolic pathways. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding often involves the amino and hydroxyl groups of the compound, which can form hydrogen bonds with target molecules. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have also been noted, with some studies indicating potential cumulative effects on cell metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include cellular damage or disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aminotransferases or dehydrogenases, leading to the formation of metabolites that may have distinct biological activities. The compound’s interactions with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the compound’s localization and accumulation within cells can be influenced by its interactions with cellular components, such as cytoskeletal elements or organelles .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its precise biological roles .
Properties
IUPAC Name |
3-amino-1-(3-bromophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXHDZGCJJOHQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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